Zinc, chloro[4-(dimethylamino)phenyl]-
Description
The compound “Zinc, chloro[4-(dimethylamino)phenyl]-” is a zinc-based coordination complex featuring a chloro ligand and a 4-(dimethylamino)phenyl group. These compounds are often utilized in staining applications, catalysis, or as intermediates in organic synthesis. For example, Methyl Green (CAS 7114-03-6), a structurally related zinc chloride double salt, is employed in microscopy for nucleic acid staining due to its affinity for DNA . Similarly, Malachite Green B (a zinc salt trichloride) shares functional groups with the target compound, highlighting the role of dimethylaminophenyl moieties in dye chemistry .
Properties
CAS No. |
93296-10-7 |
|---|---|
Molecular Formula |
C8H10ClNZn |
Molecular Weight |
221.0 g/mol |
IUPAC Name |
chlorozinc(1+);N,N-dimethylaniline |
InChI |
InChI=1S/C8H10N.ClH.Zn/c1-9(2)8-6-4-3-5-7-8;;/h4-7H,1-2H3;1H;/q-1;;+2/p-1 |
InChI Key |
IQGPKNIQYKMVNF-UHFFFAOYSA-M |
Canonical SMILES |
CN(C)C1=CC=[C-]C=C1.Cl[Zn+] |
Origin of Product |
United States |
Preparation Methods
Direct Reaction Method
The most straightforward approach to synthesizing Zinc, chloro[4-(dimethylamino)phenyl]- involves the direct reaction of 4-(dimethylamino)chlorobenzene with zinc chloride under controlled conditions. This method represents a direct pathway to the target compound through careful manipulation of reaction parameters.
A typical procedure for this direct synthesis includes:
- Combining 4-(dimethylamino)chlorobenzene with anhydrous zinc chloride in a suitable solvent system
- Maintaining the reaction under an inert atmosphere (typically nitrogen or argon) to prevent oxidation
- Controlling temperature parameters to optimize the coordination process
- Isolating the product through appropriate purification techniques such as filtration, recrystallization, or column chromatography
The direct reaction method offers advantages in terms of simplicity and atom economy, though it requires careful control of stoichiometry and reaction conditions to achieve high yields and purity.
Zinc Insertion Methods
Another viable approach for preparing organozinc compounds involves zinc insertion into carbon-halogen bonds. This methodology can be adapted for the synthesis of Zinc, chloro[4-(dimethylamino)phenyl]- using appropriate precursors.
Research on related organozinc compounds has shown that zinc insertion can be significantly enhanced through activation of the zinc metal and the use of additives. A general procedure might involve:
- Activation of zinc dust with iodine or other activating agents to create a more reactive zinc surface
- Reaction of the activated zinc with a 4-(dimethylamino)phenyl halide (typically bromide or iodide)
- Addition of complexing agents such as N,N-tetramethylethylenediamine (TMEDA) to stabilize the resulting organozinc species
- Temperature control, typically between 25-70°C, depending on the specific substrate reactivity
The addition of lithium chloride has been demonstrated to enhance zinc insertion reactions significantly by forming a more reactive zinc surface and potentially facilitating the oxidative addition process. This method creates a direct zinc-carbon bond and can be particularly useful when working with substrates that possess functional groups sensitive to other synthetic methods.
Transmetalation Approaches
Transmetalation represents a versatile route to synthesize Zinc, chloro[4-(dimethylamino)phenyl]- by exchanging metals in existing organometallic compounds. This approach leverages the preparation of more reactive organometallic species that can undergo metal exchange with zinc salts.
A typical transmetalation procedure would involve:
- Preparation of lithium or magnesium derivatives of 4-(dimethylamino)phenyl compounds through halogen-metal exchange or direct metalation
- Subsequent treatment with zinc chloride in an appropriate solvent system
- Careful temperature control, typically at low temperatures (-78°C to 0°C) to minimize side reactions
- Isolation of the resulting zinc compound through appropriate workup procedures
This methodology offers advantages in terms of selectivity and functional group compatibility, though it requires the preparation of reactive organometallic precursors.
Microwave-Assisted Synthesis
Recent advances in organometallic chemistry have demonstrated the utility of microwave irradiation for the preparation of organozinc compounds. Research suggests that microwave techniques can be employed for the efficient synthesis of organozinc compounds, potentially including Zinc, chloro[4-(dimethylamino)phenyl]-.
A microwave-assisted procedure might involve:
- Combining appropriate precursors (4-(dimethylamino)phenyl halide and zinc sources)
- Subjecting the reaction mixture to controlled microwave irradiation
- Optimizing power and time parameters to achieve efficient transformation
- Isolation and purification of the resulting organozinc compound
As noted in research with related organozinc compounds, microwave irradiation can significantly reduce reaction times from hours to minutes, making this an attractive option for rapid synthesis.
Comparative Analysis of Preparation Methods
Various synthetic approaches for Zinc, chloro[4-(dimethylamino)phenyl]- present different advantages and limitations that should be considered when selecting an appropriate method. Table 1 provides a comparative analysis of the principal preparation methods discussed.
Table 1: Comparative Analysis of Preparation Methods for Zinc, chloro[4-(dimethylamino)phenyl]-
| Method | Starting Materials | Key Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Direct Reaction | 4-(dimethylamino)chlorobenzene, Zinc chloride | Inert atmosphere, controlled temperature | Straightforward procedure, fewer steps, direct formation of target compound | May require precise control of stoichiometry and reaction conditions |
| Zinc Insertion | 4-(dimethylamino)bromobenzene or iodobenzene, Zinc dust | Activated zinc, potential additives (LiCl, TMEDA) | Direct formation of zinc-carbon bond, good functional group tolerance | Requires activation of zinc metal, sensitive to impurities and moisture |
| Transmetalation | Lithium or magnesium 4-(dimethylamino)phenyl derivatives, Zinc chloride | Low temperature control, anhydrous conditions | High selectivity, clean reactions, compatibility with sensitive functional groups | Requires preparation of reactive organometallic precursors, multi-step process |
| Microwave-Assisted | Various 4-(dimethylamino)phenyl precursors, Zinc sources | Microwave irradiation, optimized power settings | Significantly reduced reaction times, potential for higher yields | Requires specialized equipment, potential scalability issues |
The selection of an appropriate method depends on various factors including available starting materials, scale requirements, equipment availability, and the need for functional group compatibility in more complex synthetic contexts.
Optimization Parameters for Synthesis
Temperature Effects
Temperature control represents a critical parameter in the successful preparation of Zinc, chloro[4-(dimethylamino)phenyl]-. Based on studies with related zinc compounds, several temperature considerations apply:
For direct reaction methods, initial mixing of reagents may be conducted at lower temperatures (0-25°C) to control any exothermic processes. Subsequently, the reaction temperature might be elevated to facilitate complete conversion, with many protocols employing reflux conditions in appropriate solvents.
In zinc insertion reactions, activating the zinc metal often requires moderate temperatures (around 25°C), while the actual insertion reaction may require elevated temperatures (50-70°C) to overcome activation barriers. Microwave-assisted methods typically operate at higher temperatures (100-120°C) but for significantly shorter durations.
Transmetalation approaches, particularly when involving reactive organolithium or Grignard intermediates, often require careful temperature control at low temperatures (-78°C to 0°C) to minimize side reactions while promoting selective metal exchange.
Solvent Selection
The choice of solvent significantly impacts the success of organozinc compound preparations. Research with zinc chloride-catalyzed reactions and organozinc synthesis suggests several appropriate solvent systems:
Anhydrous toluene appears prominently in protocols involving zinc chloride, particularly for reactions conducted at elevated temperatures. The non-polar nature and high boiling point of toluene make it suitable for reflux conditions often employed in these syntheses.
Tetrahydrofuran (THF) represents another common solvent for organozinc preparations, especially when using activated zinc metal or in transmetalation approaches. THF's ability to coordinate with metal centers can stabilize reactive intermediates.
For specific applications, other solvents such as N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO) might be considered, particularly when solubility issues arise with more challenging substrates.
Crucially, all solvents employed must be rigorously anhydrous, as water can react with organozinc species and significantly reduce yields or prevent reaction altogether.
Additives and Catalysts
Various additives can substantially influence the preparation of Zinc, chloro[4-(dimethylamino)phenyl]- by modifying reactivity, stability, or solubility:
Lithium chloride has demonstrated remarkable effects in enhancing zinc insertion reactions. The proposed mechanisms involve formation of a more reactive zinc surface and possibly coordination effects that facilitate oxidative addition processes.
Complexing agents such as N,N-tetramethylethylenediamine (TMEDA) can stabilize organozinc species by coordinating to the zinc center, potentially improving both reaction efficiency and product stability.
In some synthetic routes, particularly those involving acid chlorides or related electrophiles, bases such as triethylamine might be employed to neutralize generated hydrogen chloride and drive reactions to completion.
Key Optimization Parameters
Table 2 summarizes the critical parameters that require optimization in the synthesis of Zinc, chloro[4-(dimethylamino)phenyl]-.
Table 2: Key Optimization Parameters for the Synthesis of Zinc, chloro[4-(dimethylamino)phenyl]-
| Parameter | Typical Range | Significance | Optimization Considerations |
|---|---|---|---|
| Temperature | 0-110°C | Controls reaction rate, selectivity, and stability of intermediates | Lower temperatures for exothermic steps and reactive intermediates; higher temperatures to overcome activation barriers |
| Reaction Time | 10 min - 24 h | Determines conversion extent and potential side reactions | Extended times often needed for complete conversion; microwave methods can dramatically reduce time requirements |
| Solvent | Toluene, THF, NMP, DMSO | Affects solubility, reactivity, and stability of intermediates | Must be anhydrous; polarity influences reactivity of organozinc species; boiling point relevant for thermal methods |
| Zinc Source | ZnCl₂, Zn dust | Determines the nature of the zinc species formed | Anhydrous ZnCl₂ preferred for direct methods; activated Zn dust for insertion reactions |
| Additives | LiCl, TMEDA, bases | Enhance reactivity and stabilize intermediates | LiCl dramatically improves zinc insertion; TMEDA stabilizes organozinc compounds; bases neutralize generated acids |
| Atmosphere | N₂, Ar | Prevents oxidation and hydrolysis of sensitive intermediates | Inert atmosphere essential for reproducible results; Schlenk techniques or glovebox may be required |
| Concentration | 0.1-1.0 M | Affects reaction kinetics and product selectivity | Higher concentrations may accelerate reactions but potentially promote side reactions |
Purification and Characterization Techniques
Isolation Methods
The isolation of pure Zinc, chloro[4-(dimethylamino)phenyl]- requires techniques appropriate for air and moisture-sensitive organometallic compounds:
Filtration under inert atmosphere provides a method to remove insoluble byproducts or unreacted zinc metal, particularly relevant for zinc insertion methods. Cannula filtration techniques or filtration in a glovebox may be necessary for highly sensitive compounds.
Solvent evaporation under reduced pressure, conducted under inert atmosphere, allows for the concentration of product solutions. Care must be taken to avoid excessive heating during this process, which might lead to decomposition.
Recrystallization from appropriate solvent systems represents a powerful purification technique. For organozinc compounds, anhydrous solvents and inert atmosphere conditions must be maintained throughout the recrystallization process. Common recrystallization solvents include anhydrous toluene, hexane, or mixtures thereof.
For particularly challenging purifications, column chromatography using dried stationary phases and deoxygenated eluents might be considered, though this approach is less common for highly reactive organozinc species.
Analytical Characterization
Comprehensive characterization of synthesized Zinc, chloro[4-(dimethylamino)phenyl]- typically involves multiple complementary techniques:
Nuclear Magnetic Resonance (NMR) spectroscopy provides crucial structural information. ¹H NMR can confirm the presence and environment of aromatic and dimethylamino protons, while ¹³C NMR offers insights into carbon environments. For direct structural information about the zinc center, ⁶⁷Zn NMR might be employed, though this is less routine due to instrumental limitations.
Infrared (IR) spectroscopy can identify characteristic functional group absorptions, including those associated with the dimethylamino group and potential zinc-carbon and zinc-chlorine vibrations.
Mass spectrometry, particularly using soft ionization techniques such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI), can confirm molecular weight and suggest structural features through fragmentation patterns.
X-ray crystallography provides definitive structural information if suitable crystals can be obtained. This technique reveals precise bond lengths, angles, and three-dimensional arrangement, offering invaluable insights into coordination geometry around the zinc center.
Elemental analysis confirms the compound's empirical formula through precise determination of carbon, hydrogen, nitrogen, and potentially chlorine content. This technique provides important verification of sample purity.
Practical Considerations and Challenges
Scale-up Considerations
Scaling up the synthesis of Zinc, chloro[4-(dimethylamino)phenyl]- presents several challenges that require careful engineering approaches:
Heat transfer efficiency becomes increasingly important at larger scales. The exothermic nature of many organometallic formations necessitates effective cooling systems to maintain temperature control. Jacketed reactors with precise temperature monitoring are typically employed.
Maintaining anhydrous conditions represents a significant challenge at scale. Industrial preparations might utilize specialized dry rooms or continuous drying of input streams to ensure moisture exclusion.
Efficient mixing becomes critical at larger scales to ensure homogeneity and prevent localized concentration effects that might lead to side reactions or incomplete conversion. Various impeller designs and mixing strategies may be evaluated to optimize this parameter.
Economic considerations, including reagent costs, energy requirements, and waste management, become increasingly important at production scale. Process optimization typically involves minimizing expensive reagents and developing efficient recycling strategies.
Applications in Synthetic Chemistry
Zinc, chloro[4-(dimethylamino)phenyl]- has several potential applications in synthetic organic chemistry:
As a catalyst in various transformations, particularly those requiring mild Lewis acidity, the compound can activate electrophiles without promoting excessive side reactions. The presence of the dimethylamino group may modulate the Lewis acidity of the zinc center, potentially enabling selective transformations.
In cross-coupling reactions, organozinc compounds have demonstrated utility as nucleophilic partners. Zinc, chloro[4-(dimethylamino)phenyl]- may serve as a source of the 4-(dimethylamino)phenyl group in such transformations, particularly when transferred to transition metal catalysts such as palladium or nickel.
For pharmaceutical synthesis, the compound might find application in the construction of drug candidates containing the 4-(dimethylamino)phenyl motif. The mild conditions associated with organozinc chemistry make it compatible with the complex, highly functionalized molecules often encountered in medicinal chemistry.
In zinc chloride-catalyzed transformations, including the synthesis of carbamates and related functional groups, this compound might serve as a specialized catalyst with unique selectivity profiles determined by its structural features.
Scientific Research Applications
Zinc, chloro[4-(dimethylamino)phenyl]- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-zinc bonds which are crucial in various coupling reactions.
Biology: The compound can be used in the study of zinc’s role in biological systems, including enzyme function and cellular signaling.
Industry: Used in the production of advanced materials, including polymers and nanomaterials, due to its unique coordination properties.
Mechanism of Action
The mechanism of action of zinc, chloro[4-(dimethylamino)phenyl]- involves its ability to coordinate with various ligands and participate in catalytic cycles. The zinc center can act as a Lewis acid, facilitating reactions by stabilizing negative charges on intermediates. The compound’s molecular targets include nucleophiles and electrophiles in organic reactions, and its pathways involve coordination and substitution mechanisms.
Comparison with Similar Compounds
Key Compounds for Comparison
Structural and Functional Analysis
Methyl Green (CAS 7114-03-6): Contains a zinc chloride core coordinated to a dimethylaminophenyl group and a cyclohexylamine derivative. Stability: High affinity for DNA due to electrostatic interactions between the cationic dimethylamino group and phosphate backbone . Purity: Commercial grades often exceed 95% purity (e.g., Oxford Lab Fine Chem LLP products) .
Malachite Green B: Features a zinc trichloride salt with extended conjugation via phenylmethylene groups. Optical Properties: Strong absorption in the visible spectrum (λmax ~ 620 nm), making it suitable for staining . Limitations: Potential toxicity and environmental concerns restrict its use compared to newer analogs.
Diazonium Zinc Chloride Complex: Combines a diazonium group (photoreactive) with zinc chloride, enabling UV-induced crosslinking. Reactivity: Higher than dimethylaminophenyl-zinc complexes due to the diazonium group’s instability .
Catalytic Performance: Exhibits enhanced thermal stability (up to 300°C) compared to zinc analogs, attributed to the iridium center .
Performance Metrics
Research Findings and Trends
Dimethylaminophenyl Group Influence: The electron-donating dimethylamino group enhances solubility and binding affinity in biological staining applications . In zinc complexes, this group stabilizes the metal center, reducing oxidation compared to non-aminated analogs .
Zinc vs. Iridium Centers :
- Zinc compounds are cost-effective but less thermally stable than iridium analogs. For instance, iridium complexes retain structure up to 300°C, whereas zinc analogs degrade near 200°C .
Environmental and Safety Considerations :
- Zinc chloride complexes (e.g., Methyl Green) are generally safer than diazonium salts, which require handling under inert conditions due to explosion risks .
Q & A
Q. How can researchers design a reproducible synthesis protocol for Zinc, chloro[4-(dimethylamino)phenyl]-?
A robust synthesis protocol requires optimizing reaction conditions (e.g., solvent selection, temperature control) and purification methods. For example, analogous benzoyl chloride derivatives are synthesized under anhydrous conditions to avoid hydrolysis, followed by recrystallization or column chromatography for purity . Researchers should validate each step using analytical techniques like thin-layer chromatography (TLC) and monitor yields systematically.
Q. What analytical techniques are critical for characterizing Zinc, chloro[4-(dimethylamino)phenyl]-?
Key methods include:
How should researchers formulate hypothesis-driven questions about this compound’s reactivity?
Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to define objectives. For instance:
Q. What safety protocols are essential when handling Zinc, chloro[4-(dimethylamino)phenyl]-?
Refer to its Material Safety Data Sheet (MSDS):
- Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact.
- Work in a fume hood due to potential chloride emissions.
- Dispose of waste via approved chemical disposal routes .
Advanced Research Questions
Q. How can contradictory data on the compound’s stability be resolved?
Contradictions in stability studies (e.g., decomposition rates in different solvents) require:
Q. What computational methods are suitable for studying its electronic properties?
Q. How can researchers optimize its application in microscopy staining?
As a component of Methyl Green (CAS 7114-03-6), its staining efficiency depends on:
- Concentration Optimization : Titrate to balance specificity and background noise.
- pH Sensitivity Testing : Adjust buffer systems to enhance dye-DNA binding.
- Comparative Staining : Benchmark against alternative dyes (e.g., Crystal Violet) .
Q. What strategies address discrepancies in reported biological activity of related zinc complexes?
- Meta-Analysis : Aggregate data from multiple studies to identify trends.
- Dose-Response Studies : Test activity across a range of concentrations.
- Mechanistic Probes : Use knock-out experiments (e.g., chelating agents) to isolate zinc’s role .
Methodological Considerations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
